2-aminoacetic acid;sulfuric acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Aminoacetic acid can be synthesized through several methods. One common method involves the hydrolysis of proteins, where gelatin is treated with sulfuric acid, neutralized with calcium carbonate, and then filtered to obtain glycine . Another method involves the Strecker synthesis, where aldehydes react with ammonium chloride and potassium cyanide to form aminonitriles, which are then hydrolyzed to produce amino acids .
Industrial Production Methods
In industrial settings, glycine is produced by treating chloroacetic acid with ammonia, resulting in the formation of glycine and ammonium chloride. This method is efficient and widely used due to its simplicity and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
2-Aminoacetic acid undergoes various chemical reactions, including:
Oxidation: Glycine can be oxidized to glyoxylate and further to oxalate.
Reduction: Reduction of glycine is less common but can occur under specific conditions.
Substitution: Glycine can undergo substitution reactions, such as esterification with alcohols under acidic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Acidic conditions with alcohols are used for esterification reactions.
Major Products
Oxidation: Glyoxylate and oxalate.
Substitution: Esters of glycine.
Scientific Research Applications
2-Aminoacetic acid has numerous applications in scientific research:
Mechanism of Action
2-Aminoacetic acid functions as an inhibitory neurotransmitter by binding to glycine receptors in the central nervous system, which facilitates inhibitory neurotransmission and reduces neuronal excitability . It also acts as a co-agonist at N-methyl-D-aspartic acid (NMDA) receptors, enhancing excitatory neurotransmission in conjunction with glutamate .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Aminoacetic acid is unique due to its minimal side chain, allowing it to fit into both hydrophilic and hydrophobic environments. This flexibility makes it integral to the formation of alpha-helices in protein structures .
Properties
Molecular Formula |
C4H12N2O8S |
---|---|
Molecular Weight |
248.21 g/mol |
IUPAC Name |
2-aminoacetic acid;sulfuric acid |
InChI |
InChI=1S/2C2H5NO2.H2O4S/c2*3-1-2(4)5;1-5(2,3)4/h2*1,3H2,(H,4,5);(H2,1,2,3,4) |
InChI Key |
QOXQQSIMBSWGOH-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)O)N.C(C(=O)O)N.OS(=O)(=O)O |
Origin of Product |
United States |
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